molecular formula C10H15N3O2S B2771671 (1S,2R)-2-(4-Methyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)cyclohexane-1-carboxylic acid CAS No. 2490323-04-9

(1S,2R)-2-(4-Methyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)cyclohexane-1-carboxylic acid

Cat. No.: B2771671
CAS No.: 2490323-04-9
M. Wt: 241.31
InChI Key: CKKUOAKCOCMVKJ-RQJHMYQMSA-N
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Description

(1S,2R)-2-(4-Methyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)cyclohexane-1-carboxylic acid is a high-purity chemical compound with the CAS Number 2490323-04-9 and a molecular weight of 241.31 g/mol. Its molecular formula is C10H15N3O2S . This compound belongs to the class of 1,2,4-triazole derivatives, a scaffold known for its significant antimicrobial and antituberculosis activity against various mycobacterium strains, making it a valuable scaffold in medicinal chemistry research . The structure features a cis-configured cyclohexane carboxylic acid ring and a 4-methyl-1,2,4-triazole-5-thione group, which can exist in thiol-thione tautomeric forms . Research indicates that closely related (1R,2S)-2-(5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)cyclohexanecarboxylic acid has been identified as an inhibitor of beta-lactamase in Escherichia coli, suggesting potential application in exploring mechanisms to overcome bacterial antibiotic resistance . With 2 hydrogen bond donors and 4 hydrogen bond acceptors, the compound has a topological polar surface area of approximately 97 Ų . This product is intended for research purposes only and is not approved for use in humans or animals. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

(1S,2R)-2-(4-methyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)cyclohexane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O2S/c1-13-8(11-12-10(13)16)6-4-2-3-5-7(6)9(14)15/h6-7H,2-5H2,1H3,(H,12,16)(H,14,15)/t6-,7+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKKUOAKCOCMVKJ-RQJHMYQMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NNC1=S)C2CCCCC2C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C(=NNC1=S)[C@@H]2CCCC[C@@H]2C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (1S,2R)-2-(4-Methyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)cyclohexane-1-carboxylic acid (CAS Number: 2408938-20-3) is a triazole derivative that has garnered attention for its potential biological activities. This article aims to explore its biological activity, including antimicrobial, anticancer, and antioxidant properties, supported by relevant data and research findings.

Chemical Structure and Properties

The molecular formula of the compound is C8H11N3O2SC_8H_{11}N_3O_2S, with a molecular weight of 213.26 g/mol. The structure features a cyclohexane ring substituted with a carboxylic acid and a triazole moiety, which is essential for its biological activity.

PropertyValue
Molecular FormulaC₈H₁₁N₃O₂S
Molecular Weight213.26 g/mol
CAS Number2408938-20-3

Antimicrobial Activity

Research indicates that compounds containing triazole rings often exhibit significant antimicrobial properties. The presence of the sulfanylidene group may enhance this activity by interacting with microbial enzymes or disrupting cell membranes. For instance, studies have shown that triazole derivatives can inhibit the growth of various bacterial strains and fungi, although specific data on this compound's antimicrobial efficacy remains limited.

Anticancer Activity

The anticancer potential of triazole derivatives has been widely studied. In vitro assays using cancer cell lines such as MCF-7 have demonstrated that certain triazole compounds induce apoptosis and inhibit cell proliferation. The mechanism is thought to involve the modulation of signaling pathways related to cell survival and apoptosis.

In one study, similar compounds were tested against the MCF-7 breast cancer cell line using the MTT assay, which measures cell viability. Results indicated that these compounds exhibited significant anticancer activity compared to standard treatments like Doxorubicin. The specific effects of This compound on cancer cells warrant further investigation.

Antioxidant Activity

Antioxidant properties are crucial for protecting cells from oxidative stress. Compounds with carboxylic acid functional groups often demonstrate antioxidant activity through free radical scavenging mechanisms. While direct studies on this specific compound are scarce, related compounds have shown promising results in reducing oxidative damage in cellular models.

Study on Triazole Derivatives

A comprehensive review analyzed various triazole derivatives for their biological activities, highlighting structure-activity relationships (SAR). It was found that modifications in the triazole ring significantly influenced biological outcomes such as cytotoxicity and antimicrobial efficacy. The presence of electron-donating or withdrawing groups at specific positions on the ring can enhance or diminish activity.

Clinical Relevance

In clinical settings, compounds similar to This compound have been investigated for their potential as therapeutic agents in treating infections and cancers. Ongoing research aims to elucidate their mechanisms of action and optimize their pharmacological profiles.

Q & A

Q. What are the common synthetic routes for synthesizing (1S,2R)-2-(4-Methyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)cyclohexane-1-carboxylic acid?

The synthesis typically involves multi-step reactions:

  • Step 1: Formation of the triazole core. The 4-methyl-5-sulfanylidene-1H-1,2,4-triazole moiety can be synthesized via cyclization of thiosemicarbazide derivatives under acidic or basic conditions.
  • Step 2: Functionalization of the cyclohexane ring. A cyclohexane precursor (e.g., cyclohexanone) is modified through Friedel-Crafts-like acylation or alkylation to introduce the triazole substituent .
  • Step 3: Stereoselective reduction. The (1S,2R) configuration is achieved using chiral catalysts or enzymatic resolution, as seen in similar cyclohexane-carboxylic acid syntheses .
  • Key intermediates: Cyclohexanone derivatives and pre-formed triazole-thione intermediates are critical .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm the stereochemistry of the cyclohexane ring and the triazole substituent. The sulfanylidene group (C=S) shows distinct deshielding in ¹³C NMR (~160-180 ppm) .
  • Infrared (IR) Spectroscopy: The C=S stretch appears near 1200-1250 cm⁻¹, while the carboxylic acid O-H stretch is observed at ~2500-3300 cm⁻¹ .
  • High-Resolution Mass Spectrometry (HRMS): Validates molecular formula and fragmentation patterns of the triazole-cyclohexane backbone .
  • Chiral HPLC: Essential for confirming enantiomeric purity, especially given the (1S,2R) configuration .

Q. What are the primary structural features influencing this compound’s physicochemical properties?

  • Cyclohexane Ring: The chair conformation minimizes steric strain, while the carboxylic acid group enhances solubility in polar solvents.
  • Triazole-Sulfanylidene Moiety: The thione (C=S) group increases electrophilicity, facilitating nucleophilic reactions (e.g., alkylation). The 4-methyl group sterically shields the triazole ring, affecting reactivity .
  • Stereochemistry: The (1S,2R) configuration impacts molecular docking with biological targets, as seen in analogous chiral cyclohexane derivatives .

Advanced Research Questions

Q. How can researchers optimize enantiomeric purity during synthesis, and what analytical challenges arise?

  • Strategies:
    • Use chiral auxiliaries or asymmetric catalysis (e.g., Sharpless epoxidation adapted for cyclohexane systems) .
    • Enzymatic resolution with lipases or esterases to separate diastereomers .
  • Challenges:
    • Overlapping signals in NMR for diastereomers require advanced techniques like NOESY or COSY to resolve .
    • Minor impurities (<1%) can skew bioactivity data; LC-MS with ion mobility separation is recommended .

Q. How does the sulfanylidene group affect the compound’s stability under varying pH conditions?

  • Acidic Conditions (pH < 3): The thione (C=S) may protonate, forming a thiol (C-SH), which can oxidize to disulfides. Stabilize with inert atmospheres (N₂/Ar) .
  • Basic Conditions (pH > 9): Deprotonation of the carboxylic acid group increases solubility but may lead to triazole ring hydrolysis. Use buffered solutions (pH 7-8) for long-term storage .
  • Experimental Validation: Monitor degradation via HPLC-UV at 254 nm and track loss of parent compound .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

  • Methodological Consistency: Ensure uniform assay conditions (e.g., cell lines, incubation times). For example, cytotoxicity variations may arise from differences in ATP-based vs. resazurin assays .
  • Structural Verification: Re-examine batch purity via X-ray crystallography (as done for analogous triazole derivatives in ).
  • Computational Modeling: Use molecular docking to identify binding site discrepancies (e.g., triazole vs. carboxylate interactions with target enzymes) .

Q. How do substituents on the triazole ring influence reactivity in downstream derivatization?

  • 4-Methyl Group: Steric hindrance reduces nucleophilic substitution at the 3-position but stabilizes the ring against oxidative cleavage .
  • Sulfanylidene vs. Sulfonyl: Replacing C=S with SO₂ (sulfonyl) increases electrophilicity but decreases metabolic stability, as shown in related triazole-carboxylic acid studies .
  • Experimental Design: Compare reaction rates (e.g., alkylation with iodomethane) using kinetic studies monitored by ¹H NMR .

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